molecular formula C11H14N2O B563344 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one CAS No. 1076198-50-9

1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one

Cat. No.: B563344
CAS No.: 1076198-50-9
M. Wt: 190.246
InChI Key: WHWUCUXJDGPSSV-UHFFFAOYSA-N
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Description

1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .

Industrial Production Methods: Industrial production of this compound often involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolidinones .

Scientific Research Applications

1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism by which 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites, modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

    Pyrrolidin-2-one: Shares the pyrrolidinone core but lacks the pyridine ring.

    5-Methylpyridin-3-yl derivatives: Similar structure but different substituents on the pyridine ring.

Uniqueness: 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one is unique due to the combination of the pyrrolidinone and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-5-9(7-12-6-8)10-3-4-11(14)13(10)2/h5-7,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWUCUXJDGPSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662098
Record name 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-50-9
Record name 1-Methyl-5-(5-methyl-3-pyridinyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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